molecular formula C20H14N2O2S B2407804 methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate CAS No. 683249-92-5

methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate

Cat. No.: B2407804
CAS No.: 683249-92-5
M. Wt: 346.4
InChI Key: JJUXLPJJPGTJEI-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate: is a complex organic compound featuring a thiazole ring, a cyano group, and a phenyl group. This compound is part of a class of thiazole derivatives known for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate typically involves the following steps:

  • Formation of the Thiazole Ring: : This can be achieved through the reaction of an appropriate halide with thiourea or thioamide derivatives.

  • Introduction of the Cyano Group: : The cyano group can be introduced using reagents like cyanogen bromide or sodium cyanide.

  • Coupling with the Phenyl Group: : The phenyl group is usually introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction.

  • Esterification: : The final step involves esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow reactors, automated synthesis platforms, and the use of more robust and less hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: : Ammonia (NH₃) in ethanol.

Major Products Formed

  • Oxidation: : Carboxylic acids or ketones.

  • Reduction: : Alcohols or amines.

  • Substitution: : Amides or esters.

Scientific Research Applications

Chemistry

Methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways to develop new compounds with enhanced properties.

Biology

This compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli.
MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
  • Antitumor Activity : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an antitumor agent. The mechanism may involve apoptosis induction or cell cycle arrest.

Medicine

The therapeutic potential of this compound is under investigation for treating various diseases due to its diverse biological activities. Its ability to target multiple pathways makes it a candidate for further pharmacological studies.

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1 : A study on thiazole derivatives indicated that modifications in side chains significantly influenced their antitumor properties. This compound exhibited enhanced activity compared to analogs lacking the thiazole moiety.

Case Study 2 : Research on antimicrobial efficacy found that introducing different substituents on the thiazole ring improved activity against resistant strains of bacteria.

Comparison with Similar Compounds

Methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate: is unique due to its specific structural features, such as the presence of the cyano group and the phenyl ring. Similar compounds include:

  • Thiazole derivatives: : Known for their diverse biological activities.

  • Cyano-containing compounds: : Often used in pharmaceuticals and agrochemicals.

  • Phenyl derivatives: : Common in organic synthesis and material science.

These compounds share some similarities but differ in their specific functional groups and biological activities.

Biological Activity

Methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C21H16N2O3S
  • Molecular Weight : 376.43 g/mol
  • InChIKey : UOSYVBBRNKKKNZ-YVLHZVERSA-N

The compound features a thiazole ring, which is known for its biological activity, particularly against various pathogens. The presence of the cyano group and the benzoate moiety further enhances its potential as a bioactive molecule.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of bacterial and fungal strains.

Bacterial Activity

The compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625–62.5 µM
Enterococcus faecalis62.5–125 µM
Escherichia coli8.33–23.15 µM

These findings suggest that this compound may inhibit bacterial growth through mechanisms such as protein synthesis inhibition and disruption of nucleic acid production .

Fungal Activity

The compound also shows antifungal properties:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16.69–78.23 µM
Fusarium oxysporum56.74–222.31 µM

The antifungal mechanism may involve interference with cell wall synthesis or biofilm formation, which is crucial for pathogenicity in fungi .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds in the thiazole family, providing insights into their mechanisms and efficacy:

  • Antimicrobial Mechanism : Research indicates that compounds with similar structures can inhibit bacterial protein synthesis and affect cell membrane integrity, leading to bactericidal effects .
  • Biofilm Inhibition : this compound has shown moderate to good activity against biofilms formed by MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential in treating chronic infections where biofilm formation is a challenge .
  • Comparative Studies : In comparative studies with established antibiotics like ciprofloxacin, this compound exhibited competitive MIC values, suggesting it could be a viable alternative or adjunct therapy .

Properties

IUPAC Name

methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c1-24-20(23)16-9-7-14(8-10-16)11-17(12-21)19-22-18(13-25-19)15-5-3-2-4-6-15/h2-11,13H,1H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUXLPJJPGTJEI-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.